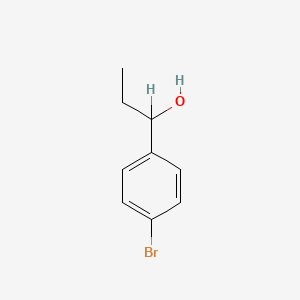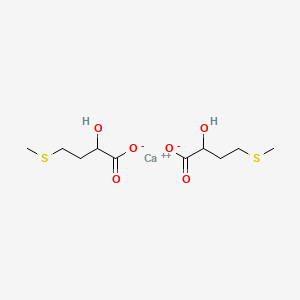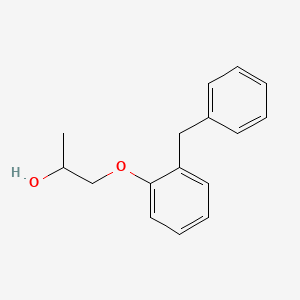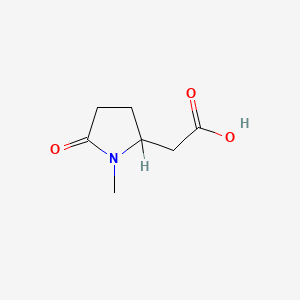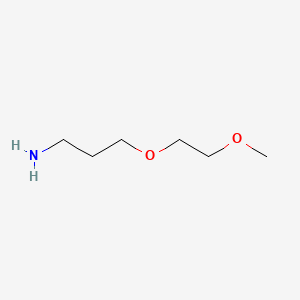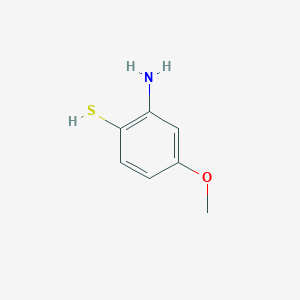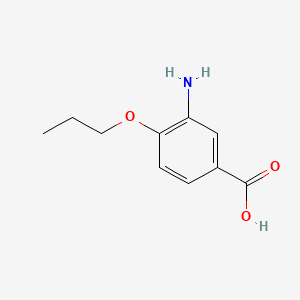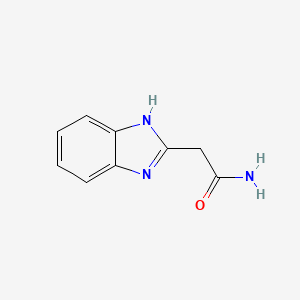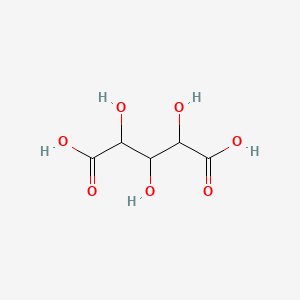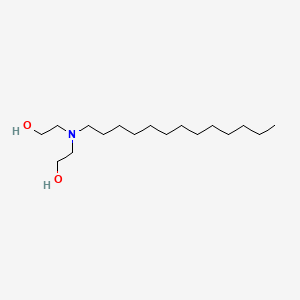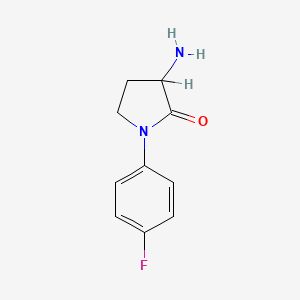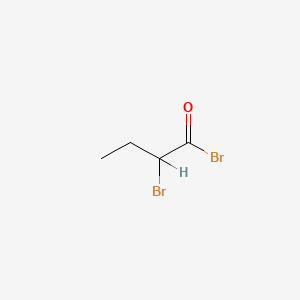
2-溴丁酰溴
描述
2-Bromobutyryl bromide is a technical grade chemical with a linear formula of CH3CH2CHBrCOBr . It has been used in various applications, including the synthesis of 2-bromo-N-[(S)-1-phenylethyl]-N-[2-(phenylthio)ethenyl]butanamide and ethylketen .
Synthesis Analysis
The synthesis of 2-Bromobutyryl bromide involves several methods . One notable reaction is with 4-carbethoxymethyl-2-aminothiazole, yielding 4-carbethoxymethyl-2-[α-bromobutyryl-(α-phenylacetyl)amino]thiazole .Molecular Structure Analysis
The molecular formula of 2-Bromobutyryl bromide is C4H6Br2O, with a molecular weight of 229.90 . The structure includes a butyryl group (CH3CH2CHBrCO-) and a bromide ion (Br-).Chemical Reactions Analysis
2-Bromobutyryl bromide reacts with 4-carbethoxymethyl-2-aminothiazole to yield 4-carbethoxymethyl-2-[α-bromobutyryl-(α-phenylacetyl)amino]thiazole . It has also been used in the synthesis of 2-bromo-N-[(S)-1-phenylethyl]-N-[2-(phenylthio)ethenyl]butanamide and ethylketen .Physical And Chemical Properties Analysis
2-Bromobutyryl bromide has a density of 1.9±0.1 g/cm3, a boiling point of 176.3±13.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.3±3.0 kJ/mol and a flash point of 66.3±6.4 °C .科学研究应用
Synthesis of Pharmaceutical Compounds
2-Bromobutyryl bromide is utilized in the synthesis of various pharmaceutical compounds. For instance, it reacts with 4-carbethoxymethyl-2-aminothiazole to yield compounds that have potential medicinal applications . This reactivity is particularly useful in the development of new drugs and therapeutic agents.
Preparation of Bifunctional Initiators
This compound is instrumental in the preparation of bifunctional initiators that are capable of polymerizing monomers . Such initiators are crucial in creating block copolymers with specific properties for targeted applications in materials science.
Atom Transfer Radical Polymerization (ATRP)
2-Bromobutyryl bromide serves as an initiator for atom transfer radical polymerization (ATRP), a method used to make well-defined polymers . ATRP allows for the precise control over the molecular weight and structure of polymers, which is essential for creating materials with specific characteristics.
Synthesis of Chiral Key Intermediates
In asymmetric radical cyclization processes, 2-Bromobutyryl bromide is used to synthesize chiral key intermediates for antibiotics like carbapenem . The ability to create such intermediates is vital for the production of a wide range of chiral pharmaceuticals.
Organic Synthesis Reactions
The compound is a reagent in various organic synthesis reactions, including the improved preparation of monoalkylketens . These reactions are fundamental in the development of new organic molecules with potential applications in different fields of chemistry.
Functionalization of Graphene Oxide
2-Bromobutyryl bromide is used for the functionalization of hydroxyl groups present on the surface of graphene oxide . This application is significant in the field of nanotechnology, where modified graphene oxide can lead to the development of advanced materials with unique properties.
Synthesis of Lactams
It is also used to prepare N-protected halodienamide, which yields four- and five-membered lactams in the presence of copper (I) and a tertiary amine . Lactams are important components in the synthesis of various bioactive molecules, including antibiotics.
Safety and Handling in Research
While not a direct application, understanding the safety and handling of 2-Bromobutyryl bromide is crucial for its use in research. It requires careful storage under inert gas and is sensitive to moisture . Proper handling ensures the safe and effective use of this compound in various scientific applications.
作用机制
Target of Action
2-Bromobutyryl bromide is a chemical compound used in various organic reactions. Its primary targets are organic compounds with nucleophilic sites, such as amines, alcohols, and carboxylic acids . The bromine atoms in 2-Bromobutyryl bromide are highly reactive and can readily participate in nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, a nucleophile (a molecule or ion that donates an electron pair) from the target compound attacks the electrophilic carbon atom in the 2-Bromobutyryl bromide, leading to the displacement of the bromide ion . This results in the formation of a new bond between the 2-Bromobutyryl moiety and the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromobutyryl bromide depend on the specific targets it interacts with. For instance, when reacting with amines, it can lead to the formation of amides . These reactions can have various downstream effects depending on the specific context and the other compounds involved.
Result of Action
The molecular and cellular effects of 2-Bromobutyryl bromide’s action would depend on the specific molecules it reacts with. For example, if it reacts with biological amines, it could potentially disrupt normal cellular processes by modifying the structure and function of these molecules .
Action Environment
The action, efficacy, and stability of 2-Bromobutyryl bromide can be influenced by various environmental factors. For instance, its reactivity means that it can be neutralized by nucleophiles present in the environment . Additionally, factors such as temperature and pH could potentially influence its stability and reactivity .
安全和危害
2-Bromobutyryl bromide is considered hazardous. It causes severe skin burns and eye damage, and it is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .
未来方向
属性
IUPAC Name |
2-bromobutanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDBXNYWNUHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948952 | |
| Record name | 2-Bromobutanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobutyryl bromide | |
CAS RN |
26074-52-2 | |
| Record name | 2-Bromobutanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26074-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobutyryl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026074522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobutanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobutyryl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-Bromobutyryl bromide be used to create bifunctional initiators for polymerization reactions?
A1: Yes, 2-Bromobutyryl bromide can be used to synthesize bifunctional initiators for controlled polymerization techniques. [] Researchers have successfully synthesized a series of bifunctional initiators by reacting 2-Bromobutyryl bromide with various hydroxy benzyl alcohols (3-hydroxy, 4-hydroxy, and 3,5-dihydroxy benzyl alcohols). [] These initiators contain both an atom transfer radical polymerization (ATRP) initiating site and a ring-opening polymerization (ROP) initiating site. [] This allows for the sequential polymerization of monomers compatible with each technique, leading to the formation of well-defined block copolymers. []
Q2: Can you provide an example of how 2-Bromobutyryl bromide has been used to synthesize a specific molecule for research purposes?
A2: In a study exploring new methods for creating N-protected amino acid derivatives, researchers used 2-Bromobutyryl bromide to react with the silver salt of dimesylamine (AgNMs2). [] This reaction produced CH3CH2CHBrC(O)NMs2, a novel compound that served as a reference standard in their analysis of chemical shifts during NMR spectroscopy. [] This highlights the utility of 2-Bromobutyryl bromide as a building block in organic synthesis for generating new molecules with potential research applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



